Product packaging for 1-Benzothiophen-6-yl ethyl ether(Cat. No.:CAS No. 26018-78-0)

1-Benzothiophen-6-yl ethyl ether

Cat. No.: B12795909
CAS No.: 26018-78-0
M. Wt: 178.25 g/mol
InChI Key: CTZIOFMIHKGJHZ-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The benzothiophene scaffold, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in the world of chemistry. rsc.orgnih.govresearchgate.net This aromatic bicyclic system is not merely a synthetic curiosity; it is a recurring motif in a multitude of biologically active compounds and functional materials. nih.govresearchgate.net Its structural rigidity and electron-rich nature make it an ideal framework for the construction of complex molecular architectures.

In organic synthesis, benzothiophene and its derivatives serve as versatile building blocks. organic-chemistry.org A variety of synthetic methodologies have been developed to construct and functionalize the benzothiophene core, including electrophilic cyclization reactions, iodine-catalyzed cascade reactions of thiophenols with alkynes, and transition metal-catalyzed processes. rsc.orgorganic-chemistry.org These methods allow for the introduction of diverse substituents onto the benzothiophene skeleton, enabling the fine-tuning of its electronic and steric properties for specific applications.

The significance of the benzothiophene core is underscored by its presence in numerous pharmaceutical agents. Marketed drugs such as the osteoporosis medication raloxifene, the asthma treatment zileuton, and the antifungal agent sertaconazole (B158924) all feature the benzothiophene moiety, highlighting its importance in drug discovery. researchgate.net

Rationale for Dedicated Academic Investigation of Thioether-Substituted Benzothiophenes

The introduction of a thioether linkage to the benzothiophene core, as seen in 1-Benzothiophen-6-yl ethyl ether, imparts unique chemical characteristics that warrant dedicated academic study. The sulfur atom in the thioether group can be readily oxidized to sulfoxides and sulfones, providing a pathway to further functionalization and modulation of the compound's properties.

Research into thioether-substituted benzothiophenes is driven by the quest for novel therapeutic agents. The substitution pattern on the benzothiophene ring, including the position and nature of the thioether substituent, can significantly influence the compound's biological activity. Structure-activity relationship (SAR) studies on various benzothiophene derivatives have demonstrated that modifications at different positions can lead to compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Overview of Current Research Trajectories Involving this compound and Related Derivatives

While specific research exclusively focused on this compound is limited in publicly available literature, the broader research trends for related 6-substituted benzothiophene derivatives provide insight into its potential areas of investigation.

Current research often involves the synthesis of libraries of substituted benzothiophenes to screen for biological activity against various targets. For instance, derivatives of N-hydroxy-6-((phenethylamino)methyl)benzo[b]thiophene-2-carboxamide have been explored for their potential as enzyme inhibitors, which could have applications in treating diseases like cancer and neurodegenerative disorders. ontosight.ai

Furthermore, the development of novel synthetic methods for creating substituted benzothiophenes remains an active area of research. One-step syntheses of 3-substituted benzothiophenes using aryne reactions with alkynyl sulfides have been reported, offering efficient routes to a diverse range of derivatives. rsc.org Such advancements in synthetic chemistry are crucial for accessing novel compounds like this compound and its analogs for further study.

Chemical Data of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC10H10OS178.2526018-78-0
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneC16H14O2S270.3563675-74-1
4-Methoxybenzo[b]thiopheneC9H8OS164.223781-90-6
Benzo[b]thiopheneC8H6S134.2095-15-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS B12795909 1-Benzothiophen-6-yl ethyl ether CAS No. 26018-78-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26018-78-0

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

6-ethoxy-1-benzothiophene

InChI

InChI=1S/C10H10OS/c1-2-11-9-4-3-8-5-6-12-10(8)7-9/h3-7H,2H2,1H3

InChI Key

CTZIOFMIHKGJHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CS2

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Benzothiophen 6 Yl Ethyl Ether

Retrosynthetic Analysis and Selection of Key Precursors for the 1-Benzothiophen-6-yl Ethyl Ether Scaffold

Retrosynthetic analysis is a powerful tool in organic synthesis for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the ether linkage and the bonds forming the thiophene (B33073) ring.

A primary retrosynthetic disconnection involves the ether bond, suggesting a Williamson ether synthesis as a key forward step. youtube.comyoutube.comorganic-chemistry.org This would involve the reaction of 6-hydroxy-1-benzothiophene with an ethylating agent like ethyl iodide or diethyl sulfate. Therefore, 6-hydroxy-1-benzothiophene is a crucial precursor.

Further disconnection of the benzothiophene (B83047) core itself leads to several potential strategies. A common approach involves the cyclization of a substituted thiophenol derivative. For instance, a 2-mercaptophenylethanone derivative could be a key intermediate. Another powerful strategy involves the construction of the thiophene ring onto a pre-existing benzene (B151609) ring. This can be achieved through various cyclization reactions, such as those involving a substituted thiophenol and an alkyne. rsc.org

The selection of key precursors is guided by their commercial availability, stability, and the efficiency of the reactions required to assemble the final molecule. A plausible retrosynthetic pathway is outlined below:

Interactive Table: Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionPrecursors
This compoundC-O ether bond6-Hydroxy-1-benzothiophene, Ethyl halide
6-Hydroxy-1-benzothiopheneThiophene ring formationSubstituted thiophenol and a two-carbon synthon
Substituted thiophenolFunctional group interconversionCommercially available substituted benzene derivatives

Development of Novel and Efficient Synthetic Routes to this compound

The synthesis of the benzothiophene scaffold, a critical component of this compound, has been the subject of extensive research, leading to the development of several innovative and efficient methods. benthamdirect.comkfupm.edu.sa

Transition Metal-Catalyzed Coupling Reactions for Benzothiophene Formation

Transition metal-catalyzed reactions have become indispensable tools for the construction of heterocyclic systems like benzothiophenes. benthamdirect.comkfupm.edu.saresearchgate.net These methods often offer high efficiency, regioselectivity, and functional group tolerance. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct the benzothiophene ring. researchgate.net For example, a 2-iodothiophenol (B3069315) could be coupled with an acetylene (B1199291) derivative, followed by an intramolecular cyclization to form the thiophene ring. researchgate.net Copper-catalyzed reactions, including Ullmann-type couplings, have also been successfully used to form the C-S bond necessary for the benzothiophene core. rsc.org Nickel-catalyzed reactions provide another efficient pathway, particularly for the thiolation of C-H bonds. researchgate.net

Interactive Table: Transition Metal Catalysts in Benzothiophene Synthesis

Catalyst TypeKey ReactionPrecursor ExamplesReference
PalladiumSonogashira Coupling2-Iodothiophenol, Phenylacetylene researchgate.net
CopperUllmann CouplingThiophenol with a gem-dibromoethenyl group rsc.org
NickelC-H ThiolationUnactivated C(sp2)-H bonds with disulfides researchgate.net
RhodiumC-H Alkenylation/CyclizationAryl sulfoxides rsc.org

Aryne Reactions in the Construction of the Benzothiophene Core

Aryne chemistry provides a unique and powerful approach to the synthesis of benzothiophenes. rsc.orgnih.govrsc.org Arynes are highly reactive intermediates that can undergo a variety of transformations, including cycloadditions and nucleophilic additions. wikipedia.org

A notable method involves the one-step synthesis of benzothiophenes from o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.govrsc.org This reaction proceeds through an aryne intermediate and demonstrates good functional group tolerance, allowing for the synthesis of multi-substituted benzothiophenes. rsc.orgnih.govrsc.org The generation of the aryne from a stable precursor allows for controlled reaction conditions. rsc.orgnih.govrsc.org

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) are highly desirable in organic synthesis as they allow for the formation of complex molecules from simple starting materials in a single step, which is both atom- and step-economical. researchgate.net Several MCRs have been developed for the synthesis of benzothiophenes. researchgate.netelsevierpure.com

One such approach involves a palladium-catalyzed carbonylative synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. acs.org Another example is the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur to produce 2-aminothiophenes, which can be further elaborated into benzothiophenes. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of benzothiophene synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Electrochemical methods offer a green alternative to traditional synthesis, often avoiding the need for stoichiometric oxidants or metal catalysts. acs.orgnih.govorganic-chemistry.org For instance, the electrochemical synthesis of substituted benzothiophenes from 2-alkynylthioanisoles has been demonstrated. acs.org Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and improve yields, as seen in the microwave-assisted Gewald reaction. researchgate.net The use of water as a solvent or employing catalyst-free conditions, where possible, also contributes to more sustainable synthetic routes.

Directed Functionalization and Derivatization of this compound

Once the this compound scaffold is synthesized, further functionalization can be carried out to introduce new chemical groups and modulate its properties. The benzothiophene ring has distinct positions for functionalization, with the C2 and C3 positions being particularly reactive. nih.gov

Directed C-H functionalization is a powerful strategy that allows for the selective introduction of substituents at specific positions of the benzothiophene core. nih.gov This can be achieved using directing groups that position a metal catalyst in proximity to a specific C-H bond. For instance, metal-free C3-H arylation and alkylation of benzothiophene S-oxides have been reported, proceeding via an interrupted Pummerer reaction mechanism. nih.gov

The ether group at the 6-position can also be a site for derivatization. Cleavage of the ethyl ether can provide the corresponding phenol (B47542), which can then be further functionalized. Acylation of the hydroxy group is a common transformation. google.com Additionally, the aromatic ring itself can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents. The use of organometallic reagents, such as organolithium or Grignard reagents, can also be employed for the introduction of various functional groups. rsc.org

Electrophilic and Nucleophilic Modifications of the Benzothiophene Ring System

The reactivity of the benzothiophene ring system is characterized by a susceptibility to electrophilic attack and a more limited scope for direct nucleophilic substitution. The electron-rich nature of the heterocyclic ring, combined with the influence of the fused benzene ring, dictates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

Benzothiophenes typically undergo electrophilic substitution preferentially at the C3 position of the thiophene ring, as this position is most activated by the sulfur atom. However, the presence of the 6-ethoxy group on the benzene ring can also influence the site of substitution. While the thiophene ring is generally more reactive than the benzene ring towards electrophiles, strong activating groups on the benzene moiety can lead to substitution on the benzene ring as well. Common electrophilic substitution reactions applicable to the this compound scaffold include nitration, halogenation, Friedel-Crafts acylation, and formylation. The precise conditions of the reaction, such as the nature of the electrophile and the solvent system, can be tuned to favor substitution at a particular position. For instance, theoretical calculations on benzothiophene itself suggest that the C3 position has the highest electron density, making it the most probable site for electrophilic attack. pixel-online.net

Table 1: Regioselectivity in Electrophilic Substitution of Benzothiophene

Position Relative Electron Density (Calculated) Predicted Reactivity towards Electrophiles
C2 Moderate Lower than C3
C3 High Highest
C4 Low Low
C5 Moderate Moderate
C6 Moderate Moderate (influenced by ethoxy group)
C7 Low Low

This table presents a generalized prediction based on the inherent reactivity of the benzothiophene core.

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution (SNAr) on the benzothiophene ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. In the case of this compound, the absence of such activating groups makes direct SNAr challenging. However, modifications can be achieved through alternative strategies such as metalation followed by reaction with an electrophile. For example, lithiation of the benzothiophene ring, often directed by a substituent, can generate a nucleophilic species that can then react with various electrophiles. It has been shown that metallation of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene with butyllithium (B86547) proceeds preferentially at the position adjacent to the sulfur atom. researchgate.net Furthermore, nucleophilic substitution has been demonstrated on substituted benzothiophenes, particularly in the context of preparing fused heterocyclic systems. uow.edu.au

Transformations of the Ethyl Ether Moiety

The ethyl ether group at the 6-position of the benzothiophene ring offers a distinct site for chemical modification, primarily through cleavage of the ether linkage.

Ether Cleavage:

The most common transformation of an aryl ethyl ether is its cleavage to the corresponding phenol. This is typically achieved under acidic conditions, often with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage almost exclusively occurs via an SN2 mechanism at the less sterically hindered ethyl group. libretexts.orglibretexts.org This results in the formation of 1-benzothiophen-6-ol and ethyl iodide or ethyl bromide. Diaryl ethers, in contrast, are generally resistant to acid cleavage. libretexts.orglibretexts.org

Table 2: Products of Acid-Catalyzed Cleavage of this compound

Reagent Reaction Type Products
HI (Hydroiodic Acid) SN2 Cleavage 1-Benzothiophen-6-ol and Ethyl iodide
HBr (Hydrobromic Acid) SN2 Cleavage 1-Benzothiophen-6-ol and Ethyl bromide

This table illustrates the expected products from the acidic cleavage of the ethyl ether moiety.

The resulting 1-benzothiophen-6-ol is a versatile intermediate that can be further functionalized. For example, it can be converted to other esters or ethers, or undergo reactions characteristic of phenols, such as the Williamson ether synthesis to introduce different alkyl or aryl groups.

Stereoselective Synthesis of Chiral Analogs Bearing the this compound Motif

The introduction of chirality into molecules containing the this compound scaffold can lead to compounds with specific biological activities or material properties. While direct research on the stereoselective synthesis of chiral analogs of this specific compound is limited, general strategies for the synthesis of chiral benzothiophenes can be applied.

One approach involves the asymmetric hydrogenation of a prochiral benzothiophene derivative. For instance, Rh-catalyzed asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides has been shown to produce chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high enantioselectivity. rsc.org This methodology could potentially be adapted to substrates bearing the 6-ethoxy substituent.

Another strategy involves the enantiospecific coupling of benzothiophene S-oxides with boronic esters. nih.govresearchgate.net This transition-metal-free method allows for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes with complete enantiospecificity. nih.govresearchgate.net By starting with a suitably substituted benzothiophene S-oxide containing the 6-ethoxy group, it would be theoretically possible to construct chiral analogs.

Furthermore, the synthesis of axially chiral benzothiophene-fused biaryls has been achieved through N-heterocyclic carbene (NHC) catalyzed arene formation. researchgate.net This method provides access to novel, enantiomerically enriched biaryl structures. The development of chiral spiro polycyclic aromatic compounds based on a Current time information in Bangalore, IN.benzothiophene-fused scaffold has also been reported, demonstrating the versatility of the benzothiophene core in constructing complex chiral architectures. acs.org

Table 3: General Strategies for Chiral Benzothiophene Synthesis

Method Key Transformation Potential for this compound Analogs
Asymmetric Hydrogenation Reduction of a double bond Applicable to a prochiral precursor with a 6-ethoxy group.
Enantiospecific Coupling C-C bond formation at C2 Feasible starting from a 6-ethoxy-benzothiophene S-oxide.
NHC-Catalyzed Annulation Construction of a new chiral aromatic ring Could be used to build complex chiral systems fused to the benzothiophene core.

This table summarizes general synthetic approaches that could be adapted for the stereoselective synthesis of chiral analogs.

Sophisticated Spectroscopic and Structural Elucidation of 1 Benzothiophen 6 Yl Ethyl Ether

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-field NMR spectroscopy serves as a cornerstone for the unambiguous structural determination of organic molecules like 1-Benzothiophen-6-yl ethyl ether. Through a suite of advanced NMR experiments, a complete picture of the molecule's connectivity, spatial arrangement, and dynamic behavior can be achieved.

Advanced 1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

The structural framework of this compound is definitively established using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. researchgate.netresearchgate.netrsc.orgacs.org The ¹H NMR spectrum provides initial information on the proton environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. researchgate.net For a comprehensive assignment, 2D techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to map out proton-proton and proton-carbon correlations, as well as through-space proximities. ucl.ac.ukyoutube.com

The expected ¹H NMR signals would include a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group. The aromatic region would display signals corresponding to the five protons on the benzothiophene (B83047) ring system. Similarly, the ¹³C NMR spectrum would show two aliphatic signals for the ethyl group and eight signals in the aromatic region for the benzothiophene core.

2D NMR experiments build upon this foundation:

COSY: This experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the -CH₂- and -CH₃ protons of the ethyl group, and among the coupled protons within the aromatic system of the benzothiophene ring. rsc.org

HSQC: This technique correlates each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. researchgate.netyoutube.com

HMBC: Crucial for mapping the molecular skeleton, HMBC reveals correlations between protons and carbons over two to three bonds. youtube.com Essential correlations for this compound would include the link from the methylene (-CH₂-) protons to the C-6 carbon of the benzothiophene ring, confirming the ether linkage position.

NOESY: This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. ucl.ac.uk A key NOESY correlation would be expected between the methylene (-CH₂-) protons and the H-5 and H-7 protons on the benzothiophene ring, confirming their spatial proximity. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2~7.35 (d)~125.0C3, C3a
3~7.25 (d)~123.0C2, C3a, C7a
4~7.70 (d)~123.5C5, C7a
5~7.05 (dd)~115.0C4, C6, C7
7~7.50 (d)~121.0C5, C7a
3a-~140.0-
7a-~138.0-
6-~158.0-
O-CH₂~4.10 (q)~63.0C6, CH₃
CH₃~1.45 (t)~15.0O-CH₂

Elucidation of Molecular Dynamics and Rotational Barriers via Variable Temperature NMR Studies

Variable Temperature (VT) NMR studies are instrumental in probing the dynamic processes within a molecule, such as the rotation around single bonds. lifesciencesite.com For this compound, rotation around the C6-O bond of the aryl ether linkage can be investigated. At ambient temperatures, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals.

However, by lowering the temperature of the NMR experiment, this rotation can be slowed. If the rotational barrier is sufficiently high, the molecule may exist as a mixture of stable conformers (rotamers). This would be observed in the NMR spectrum as a broadening of specific signals, followed by their decoalescence into separate sets of signals for each conformer at the coalescence temperature. The methylene protons of the ethyl group are particularly sensitive probes for this, as they can become diastereotopic in a chiral conformational environment, changing from a simple quartet to a more complex multiplet system.

By analyzing the spectra at different temperatures and identifying the coalescence point, the energy barrier to rotation (ΔG‡) can be calculated using the Eyring or Gutowsky-Holm equations. lifesciencesite.comnih.gov This provides valuable quantitative data on the conformational stability of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its elemental composition. rsc.org For this compound, with a molecular formula of C₁₀H₁₀OS, the monoisotopic mass is calculated to be 178.045236 g/mol . epa.gov An experimental HRMS measurement confirming this value provides strong evidence for the assigned chemical formula.

Beyond molecular formula confirmation, mass spectrometry elucidates structural features through the analysis of fragmentation patterns. miamioh.edu When subjected to ionization, the molecule fragments in a predictable manner, offering clues to its connectivity. For an aryl ethyl ether, characteristic fragmentation pathways include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the parent ion to form an [M-15]⁺ ion.

Benzylic-type cleavage: Cleavage of the ethyl group with the loss of an ethyl radical (•C₂H₅) to yield a stable oxonium ion, or cleavage of the C(aryl)-O bond.

Rearrangements: Hydrogen rearrangements can lead to characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Assignments

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, selected ions. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺•) of this compound is first isolated from all other ions. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller daughter ions.

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)FormulaIdentity
178.0452C₁₀H₁₀OS⁺Molecular Ion (M⁺)
150.0499C₉H₇OS⁺[M - C₂H₄]⁺• (via rearrangement)
149.0112C₈H₅OS⁺[M - C₂H₅]⁺
121.0163C₇H₅S⁺[C₈H₅OS - CO]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide powerful evidence for molecular structure in the solution and gas phases, X-ray crystallography offers the ultimate, definitive determination of the atomic arrangement in the solid state. nih.gov This technique requires the growth of a high-quality single crystal, which can often be achieved by slow evaporation of a solvent or by cooling a saturated solution. mdpi.comrsc.org

Once a suitable crystal is obtained and analyzed, an electron density map is generated, from which the precise coordinates of each atom in the crystal lattice can be determined. This yields an unambiguous three-dimensional model of the molecule, confirming its connectivity and providing precise measurements of bond lengths, bond angles, and torsion angles. For this compound, this would irrefutably confirm the substitution pattern on the benzothiophene ring and the geometry of the ethyl ether group.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. mdpi.com The analysis of the unit cell and the interactions between adjacent molecules provides insight into the forces governing the solid-state architecture.

For this compound, the planar benzothiophene ring system makes it a candidate for π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. Additionally, weak intermolecular interactions such as C-H···O or C-H···S hydrogen bonds and C-H···π interactions are likely to be present, creating a complex three-dimensional network. nih.govresearchgate.net Understanding these non-covalent interactions is crucial as they influence the material's physical properties, such as melting point and solubility. scispace.com

Assessment of Conformational Preferences in the Crystalline State

The precise solid-state conformation of this compound has not been documented through single-crystal X-ray diffraction studies. However, the conformational preferences can be inferred by analyzing the behavior of simpler, related molecules such as aryl ethyl ethers and benzothiophene itself.

The key determinant of conformation in aryl ethyl ethers is the rotational freedom around the C(aryl)-O and O-C(ethyl) bonds. For the C(aryl)-O bond, the orientation of the ethyl group relative to the planar benzothiophene ring is of primary importance. Studies on anisole (B1667542) (methyl phenyl ether) and its derivatives show a strong preference for a planar conformation where the methyl group lies in the plane of the aromatic ring. This planarity is a result of the favorable overlap between the oxygen lone pair p-orbital and the aromatic π-system. By analogy, the ethyl group in this compound is expected to favor a conformation where the C-O-C plane is coplanar with the benzothiophene ring to maximize resonance stabilization.

However, the ethyl group introduces additional conformational complexity compared to a methyl group. Rotation around the O-C(ethyl) bond leads to different conformers. Computational studies on allyl aryl ethers have shown that the energy barriers for the rotation of the alkoxy group are generally low, suggesting that multiple conformations can exist at room temperature. nih.gov For this compound, the terminal methyl group of the ethyl chain will likely orient itself to minimize steric hindrance with the benzothiophene ring system. The most stable conformer is anticipated to be one where the ethyl group is extended away from the fused ring structure. The benzothiophene ring system itself is inherently planar. rsc.org

In the crystalline state, molecules adopt the lowest energy conformation, which is influenced by both intramolecular forces (steric and electronic effects) and intermolecular packing forces (van der Waals interactions, potential π-π stacking). While a planar arrangement of the C(aryl)-O-C(ethyl) fragment is electronically favored, slight torsions may occur to optimize crystal packing, as has been observed in various substituted aryl ethers. acs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of this compound. The expected vibrational modes can be predicted by analyzing the spectra of benzothiophene and aryl ethyl ethers like anisole and phenetole (B1680304) (ethyl phenyl ether). bartleby.comresearchgate.netacs.orgsci-hub.stresearchgate.netchemicalbook.com

The spectrum will be dominated by vibrations from the benzothiophene ring, the ether linkage, and the ethyl group.

Benzothiophene Ring Vibrations: The benzothiophene moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. Aromatic C=C ring stretching vibrations will produce a series of bands between 1610 cm⁻¹ and 1450 cm⁻¹. In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1300 cm⁻¹). The C-S stretching vibration of the thiophene (B33073) ring is typically observed in the 750-650 cm⁻¹ range. researchgate.netresearchgate.net

Ether Linkage Vibrations: Aryl alkyl ethers are characterized by two distinct C-O stretching bands. The asymmetric C(aryl)-O-C(alkyl) stretch is expected to be a strong band appearing at approximately 1270-1230 cm⁻¹. This band is typically more intense than the symmetric stretch due to resonance effects with the aromatic ring. bartleby.comphotochemcad.com The symmetric C-O-C stretch will appear at a lower frequency, typically in the range of 1050-1020 cm⁻¹. bartleby.comphotochemcad.com

Ethyl Group Vibrations: The ethyl substituent will show characteristic aliphatic C-H stretching and bending modes. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2980-2850 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting, and rocking) for the CH₂ and CH₃ groups will be found in the 1470-1370 cm⁻¹ range.

The following table summarizes the predicted key vibrational frequencies for this compound based on data from analogous compounds.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchBenzothiophene Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchEthyl Group (-CH₂, -CH₃)2980 - 2850Medium to Strong
Aromatic C=C StretchBenzothiophene Ring1610 - 1450Medium to Strong
CH₂ ScissoringEthyl Group~1470Medium
CH₃ Asymmetric BendingEthyl Group~1450Medium
CH₃ Symmetric BendingEthyl Group~1380Medium
Asymmetric C-O-C StretchAr-O-Et1270 - 1230Strong
Symmetric C-O-C StretchAr-O-Et1050 - 1020Strong
Aromatic C-H Out-of-Plane BendBenzothiophene Ring900 - 700Strong
C-S StretchThiophene Ring750 - 650Medium

This table is generated based on typical frequency ranges for the specified functional groups and data from analogous compounds like benzothiophene and phenetole.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation Effects

The electronic absorption spectrum (UV-Vis) of this compound is expected to be dominated by the chromophoric benzothiophene system. Benzothiophene itself displays strong absorption bands in the UV region arising from π → π* electronic transitions within the conjugated aromatic system. researchgate.net The fusion of the benzene (B151609) and thiophene rings creates an extended π-electron system, leading to absorptions at longer wavelengths compared to benzene or thiophene alone. researchgate.net

The parent benzothiophene molecule typically shows two main absorption bands. For instance, in hexane, benzothiophene exhibits absorption maxima around 228 nm, 258 nm, 287 nm, and 297 nm. These correspond to transitions to different excited electronic states of the π-system.

The presence of the 6-ethoxy group (-OCH₂CH₃) is expected to modify this absorption profile. The oxygen atom of the ether acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pairs of electrons on the oxygen atom can participate in resonance with the benzothiophene π-system, effectively extending the conjugation. This donation of electron density into the ring (a +R effect) generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This effect typically results in a bathochromic shift (or red shift), meaning the absorption maxima (λ_max) are shifted to longer wavelengths. An increase in the molar absorptivity (ε_max), known as a hyperchromic effect, is also common. For example, anisole shows absorption maxima at approximately 220 nm and 270 nm, which are shifted relative to benzene. photochemcad.comuwosh.edu

Therefore, this compound is predicted to exhibit UV absorption maxima at wavelengths longer than those of unsubstituted benzothiophene. The primary π → π* transitions would likely be observed in the 230-310 nm range, with the exact positions and intensities influenced by the solvent polarity.

Compound Reported λ_max (nm) Solvent Reference
Benzothiophene228, 258, 287, 297Hexane researchgate.net
Anisole~220, ~270Cyclohexane photochemcad.com
This compound (Predicted) >297Non-polar-

This table provides a comparison with parent compounds to predict the spectral behavior of this compound.

Computational and Theoretical Investigations of 1 Benzothiophen 6 Yl Ethyl Ether

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure, stability, and reactivity of 1-Benzothiophen-6-yl ethyl ether. These calculations provide a theoretical framework to understand the molecule's behavior at a subatomic level.

DFT methods, such as B3LYP and M06-2X, with basis sets like 6-311++G(d,p) and def2-TZVP, are commonly employed to optimize the molecular geometry and calculate electronic properties. mdpi.comnrel.gov These methods have been shown to provide a good balance between computational cost and accuracy for organic molecules. For instance, the M06-2X functional is particularly well-suited for systems involving dispersion forces, which would be relevant for the ethyl ether group. nrel.govsioc-journal.cn

Ab initio calculations, while more computationally intensive, can offer higher accuracy for specific properties. Methods like Møller-Plesset perturbation theory (MP2) can be used to further refine the understanding of the molecule's energetics and structure. sioc-journal.cn The stability of the molecule can be assessed by calculating its total energy and comparing it with potential isomers or decomposition products. The reactivity, in turn, can be predicted by analyzing various calculated parameters, including molecular orbital energies and charge distributions.

A hypothetical data table for calculated thermodynamic properties of this compound, based on common outputs from quantum chemical calculations, is presented below.

PropertyHypothetical ValueUnitMethod
Total Energy-X.XXXXHartreesDFT/B3LYP/6-311+G(d,p)
Enthalpy-X.XXXXHartreesDFT/B3LYP/6-311+G(d,p)
Gibbs Free Energy-X.XXXXHartreesDFT/B3LYP/6-311+G(d,p)
Dipole Moment~2.5DebyeDFT/B3LYP/6-311+G(d,p)

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For benzofuran-based hydrazones, which are structurally related, the calculated band gaps were found to be in the range of 3.7 to 3.9 eV. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, while the LUMO would likely be distributed over the aromatic system. The ethyl ether group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted benzothiophene.

ParameterDescriptionPredicted Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalInfluences electron-donating ability; likely higher due to the ethoxy group.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalInfluences electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMODetermines chemical reactivity and kinetic stability; likely narrowed by the ethoxy group.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the ESP would likely show a region of high negative potential around the oxygen atom of the ethyl ether group and the sulfur atom of the benzothiophene ring, making these sites susceptible to electrophilic attack. The aromatic protons and the protons of the ethyl group would exhibit positive potential.

Mulliken charge analysis is another method to quantify the charge distribution within the molecule by assigning partial charges to each atom. nrel.gov This analysis would provide a numerical representation of the electron-donating nature of the ethoxy group and its effect on the charge distribution across the benzothiophene scaffold.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Furthermore, by including solvent molecules in the simulation, it is possible to study the solvation process and the nature of the interactions between this compound and the solvent. This can help in predicting its solubility and how the solvent might influence its conformational preferences and reactivity.

Theoretical Studies on Reaction Mechanisms and Transition States Involving the Ethyl Ether Moiety and Benzothiophene Ring

Theoretical studies can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, potential reactions include those involving the ethyl ether moiety and the benzothiophene ring.

The ethyl ether group could undergo reactions such as ether cleavage or isomerization. Theoretical studies on similar ether compounds, for instance, have investigated the mechanism of allylic ether isomerization, revealing the role of catalysts in lowering the reaction barrier. sioc-journal.cn A similar approach could be used to study the acid- or base-catalyzed cleavage of the ethyl ether in this compound.

The benzothiophene ring is susceptible to electrophilic substitution reactions. Computational studies can predict the most likely sites of substitution by analyzing the electron density of the ring and the stability of the intermediate carbocations (sigma complexes). The presence of the electron-donating ethoxy group at the 6-position would be expected to activate the benzothiophene ring towards electrophilic attack, likely directing substitution to specific positions.

Structure-Activity Relationship (SAR) Modeling Based on Computational Descriptors for Benzothiophene Scaffolds

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational descriptors, derived from the calculated molecular structure and properties, are often used to build these models. For benzothiophene scaffolds, which are present in many biologically active compounds, SAR studies are of particular interest. mdpi.comdrugdesign.orgscispace.comacs.org

For this compound, a variety of computational descriptors could be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges.

Lipophilicity descriptors: Like the calculated logP, which predicts the molecule's partitioning between water and an organic solvent.

These descriptors could then be used in quantitative structure-activity relationship (QSAR) models to predict the potential biological activity of this compound, for example, as an inhibitor of a specific enzyme or a ligand for a particular receptor. Studies on other benzothiophene derivatives have successfully used this approach to identify potent inhibitors of various targets. mdpi.comdrugdesign.org

Descriptor TypeExamplesRelevance to SAR
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesPredicts reactivity and intermolecular interactions.
StericMolecular volume, Surface areaInfluences binding to a target site.
LipophiliclogPAffects membrane permeability and bioavailability.
TopologicalConnectivity indicesEncodes information about molecular branching and size.

Prediction of Spectroscopic Parameters via Theoretical Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical predictions of its NMR and IR spectra would be valuable.

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the 1H and 13C NMR chemical shifts. mdpi.commdpi.com These theoretical spectra can aid in the assignment of experimental peaks. Similarly, by calculating the vibrational frequencies and intensities, a theoretical IR spectrum can be generated. mdpi.com Discrepancies between the calculated and experimental spectra can often be rationalized by considering factors such as solvent effects and intermolecular interactions.

Reactivity and Mechanistic Studies of 1 Benzothiophen 6 Yl Ethyl Ether

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzothiophenes. The reaction mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or benzenium ion, followed by the loss of a proton to restore aromaticity. nih.govmsu.edu The position of substitution on the 1-benzothiophen-6-yl ethyl ether molecule is directed by both the inherent reactivity of the benzothiophene nucleus and the directing effect of the 6-ethoxy group.

The benzothiophene ring itself is not uniformly reactive. In general, electrophilic substitution on the unsubstituted benzothiophene ring preferentially occurs at the C3 position, followed by the C2 position of the thiophene (B33073) ring. nih.gov However, the presence of the 6-ethoxy group on the benzene (B151609) ring portion significantly influences the regioselectivity. The ethoxy group is an activating, ortho, para-director due to the electron-donating resonance effect of the oxygen atom's lone pairs. nii.ac.jp This effect strongly activates the positions ortho and para to the ether, which are C7 and C5, respectively.

Therefore, for this compound, electrophilic attack is predicted to occur preferentially on the benzene ring at the C7 or C5 positions, which are activated by the ethoxy group. Substitution at the C4 position is also possible, though likely less favored. The thiophene ring (C2 and C3 positions) is generally less favored for electrophilic attack in this substituted system due to the powerful directing effect of the alkoxy group on the benzene moiety.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent/Reaction TypePredicted Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)7-Nitro-1-benzothiophen-6-yl ethyl etherThe ethoxy group is a strong activating, ortho, para-director, making the C7 and C5 positions the most nucleophilic. Steric hindrance at C5 might favor substitution at C7. nii.ac.jpresearchgate.net
Halogenation (Br₂/FeBr₃)7-Bromo-1-benzothiophen-6-yl ethyl etherSimilar to nitration, the reaction is directed by the activating ethoxy group to the ortho position (C7). msu.eduresearchgate.net
Friedel-Crafts Acylation (RCOCl/AlCl₃)7-Acyl-1-benzothiophen-6-yl ethyl etherThe acyl group will be directed to the most activated position, C7. researchgate.net

Nucleophilic Substitution Reactions at the Ether Linkage

The ethyl ether linkage in this compound can undergo cleavage under strong acidic conditions, typically with hydrogen halides such as hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netresearchgate.net This reaction is a type of nucleophilic substitution. Diaryl ethers are generally resistant to cleavage, but aryl alkyl ethers, such as the title compound, can be cleaved to yield a phenol (B47542) and an alkyl halide.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which creates a good leaving group (a neutral alcohol or, in this case, a phenol). researchgate.net The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the ethyl group's α-carbon in an SN2 mechanism. researchgate.net This results in the cleavage of the C-O bond, forming 1-benzothiophen-6-ol and ethyl halide. Attack on the aromatic carbon is disfavored.

Reaction Scheme: this compound + HBr → 1-Benzothiophen-6-ol + CH₃CH₂Br

This reactivity provides a synthetic route to the corresponding 6-hydroxybenzothiophene derivative, which is a key intermediate in the synthesis of selective estrogen receptor modulators like raloxifene.

Oxidation and Reduction Chemistry of the Benzothiophene Sulfur Atom and Ether Group

The sulfur atom in the benzothiophene ring is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (S-oxide) and further to a sulfone (S,S-dioxide). Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Oxidation to Sulfoxide: Mild oxidation, for instance with one equivalent of m-CPBA at low temperatures, would be expected to yield this compound-1-oxide.

Oxidation to Sulfone: Using an excess of the oxidizing agent or stronger conditions typically leads to the formation of this compound-1,1-dioxide.

This oxidation significantly alters the electronic properties of the benzothiophene ring system. The electron-donating sulfide is transformed into a strongly electron-withdrawing sulfonyl group. This change in electronic nature modifies the reactivity of the ring, for example, making it more susceptible to nucleophilic attack or influencing its behavior in cycloaddition reactions.

The ethyl ether group is generally stable to the conditions used for sulfur oxidation. Reduction of the benzothiophene ring is less common and would require strong reducing conditions that might also affect other parts of the molecule.

Cycloaddition and Pericyclic Reactions Involving the Benzothiophene Moiety

While the benzothiophene ring itself is aromatic and generally unreactive in cycloaddition reactions, its oxidized derivatives, particularly the S-oxides and S,S-dioxides, can participate in such transformations. Benzothiophene S-oxides have been shown to act as dienes in [4+2] cycloaddition reactions (Diels-Alder type reactions). Similarly, benzothiophene 1,1-dioxides can undergo [2+2+2] cycloaddition with diynes, catalyzed by rhodium complexes.

For this compound, it is plausible that its oxidized form, the S,S-dioxide, could serve as the ene-component in cycloaddition reactions. Furthermore, dearomative [3+2] cycloaddition reactions have been reported for nitrobenzothiophenes, suggesting that if an electron-withdrawing group were introduced onto the benzothiophene ring of the title compound, it could potentially undergo similar cycloadditions.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The chemical structure of this compound allows it to be used as a substrate in various catalytic cross-coupling reactions. The C-O bond of aryl ethers, which is typically robust, can be activated and cleaved by nickel-based catalysts, enabling cross-coupling reactions with Grignard reagents (Kumada-Tamao-Corriu coupling). This would allow for the replacement of the ethoxy group with various alkyl or aryl groups.

Moreover, the C-H bonds on the benzothiophene ring can be functionalized through palladium-catalyzed oxidative cross-coupling reactions. For instance, palladium catalysis could enable the coupling of the benzothiophene core with alkenes (oxidative Heck reaction) or other aromatic systems. While specific examples with this compound are not prevalent in the literature, the reactivity of related benzothiophene and aryl ether systems is well-established.

Table 2: Potential Catalytic Transformations of this compound

Reaction TypeCatalyst System (Example)Potential Product
C-O Cross-CouplingNi(0)/PCy₃6-Aryl-1-benzothiophene
C-H AlkenylationPd(OAc)₂/AgOAc2-Styryl-1-benzothiophen-6-yl ethyl ether
C-H ArylationPd(OAc)₂2-Aryl-1-benzothiophen-6-yl ethyl ether

Photochemical and Photophysical Reactivity Pathways

The photophysical properties of benzothiophenes, such as their absorption and emission of light, are of interest for applications in materials science. The benzothiophene system absorbs ultraviolet (UV) light and can exhibit fluorescence. Compared to benzene and thiophene individually, the fused benzothiophene molecule is significantly more emissive. The introduction of substituents, such as the 6-ethoxy group, is known to modulate the photophysical properties, including the wavelengths of absorption and emission and the fluorescence quantum yield. The alkoxy group, being an electron-donating group, would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzothiophene.

While the photophysical properties have been studied for related compounds, specific photochemical reactivity pathways for this compound have not been extensively reported in the literature. General photochemical reactions often require the presence of a specific chromophore that can be excited to a reactive state. For some benzothiophene derivatives, such as benzothiophene carboxanilides, photochemical electrocyclic ring closure has been observed. However, without such activating groups, simple alkoxybenzothiophenes are not expected to be highly photoreactive under standard conditions. Their primary response to UV irradiation is expected to be fluorescence and non-radiative decay back to the ground state.

Exploration of Potential Research Applications of 1 Benzothiophen 6 Yl Ethyl Ether Derivatives

Investigations in Materials Science and Organic Electronics

The unique electronic characteristics of benzothiophene (B83047) derivatives make them valuable components in the development of organic semiconductors. numberanalytics.com These materials are integral to the advancement of organic electronics, a field focused on creating flexible, lightweight, and cost-effective electronic devices.

Development as Monomers for Functional Polymer Synthesis

Benzothiophene derivatives serve as essential monomers for the synthesis of functional polymers. researchgate.net These polymers are designed to have specific properties, such as conductivity or light-emission, making them suitable for electronic applications. For instance, poly(benzothiophene-alt-maleic anhydride) (PBTMA) microspheres have been synthesized through self-stabilized precipitation polymerization. rsc.org This method produces uniform microspheres with high thermal stability and interesting fluorescence properties, laying the groundwork for developing new materials based on PBTMA copolymers. rsc.org

Thiophene-bearing 2-oxazolines and 2-oxazines are another class of monomers that can be polymerized via cationic ring-opening methods to create polymers with thiophene (B33073) units. nih.gov These polymers are thermally stable and can be processed from a molten state, which is advantageous for manufacturing. By incorporating different aliphatic 2-oxazolines, the properties of the resulting copolymers can be tailored for specific applications, such as in melt extrusion printing or electrospinning of precursor materials for conductive polymer systems. nih.gov The ability to covalently integrate thiophenes into these polymer backbones opens up new possibilities for creating functional and stimuli-responsive biomaterials. nih.gov

The synthesis of chiral polythiophenes is another area of active research. mdpi.com These polymers are created from non-racemic mono- and multi-substituted thiophene precursors. The presence of a heteroatom directly attached to the thiophene ring influences the properties of both the monomers and the final polymers. mdpi.com These chiral polymers have potential applications as chiral sensors, catalysts, and chromatographic supports. mdpi.com

Exploration in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Derivatives of bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) are among the most popular organic semiconductors for organic field-effect transistors (OFETs). researchgate.net Their high chemical and thermal stability allow for modifications that can enhance their performance in electronic devices. researchgate.netmdpi.com Solution-processable BTBT derivatives have been synthesized and used as the active layer in OFETs, demonstrating good ambient stability and transistor performance. bohrium.commdpi.com

For example, ladder-type heteroacenes based on indolodibenzothiophene have been synthesized and used in both OFETs and organic light-emitting diodes (OLEDs). oup.comresearchgate.net These materials act as p-type semiconductors in OFETs and have been incorporated into copolymers that exhibit blue-green electroluminescence in OLEDs. oup.comresearchgate.net Similarly, a novel benzothiophene derivative incorporating carbazole (B46965) and phosphine (B1218219) oxide moieties has been developed as a host material for blue phosphorescent OLEDs, achieving high quantum efficiency. researchgate.net

The performance of OFETs is highly dependent on the molecular structure and thin-film morphology of the organic semiconductor. Research has shown that BTBT derivatives attached via the 6-position can exhibit high hole carrier mobility and on/off current ratios, making them promising candidates for high-performance OFETs. bohrium.com

Table 1: Performance of Benzothiophene-Based OFETs

Compound/Derivative Mobility (cm²/Vs) On/Off Ratio Reference
Single BT moiety attached via the 6-position 0.055 2.5 × 10⁷ bohrium.com

Modulation of Optoelectronic Properties via Chemical Modification

A key advantage of benzothiophene derivatives is the ability to tune their optoelectronic properties through chemical modifications. mdpi.com This allows researchers to design materials with specific absorption, emission, and charge transport characteristics.

One effective strategy is the oxidation of the sulfur atom in the thiophene ring. mdpi.comcore.ac.uk This modification leads to red-shifted absorption and emission spectra, a reduced energy band gap, and increased thermal stability. mdpi.com Oxidized BTBT derivatives have shown impressive quantum yields, in some cases exceeding 99%, making them highly efficient fluorescent materials. mdpi.com

Another approach involves altering the end-capping groups of the benzothiophene core. mdpi.comworldscientific.com By introducing different electron-withdrawing or electron-donating groups, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. core.ac.ukworldscientific.com This, in turn, affects the material's absorption spectrum and its performance in devices like organic solar cells. For example, designing benzothiophene-based non-fullerene acceptors with strong electron-withdrawing end-capper moieties has led to materials with enhanced light absorption and improved charge mobility. worldscientific.com

The introduction of different substituents on the benzothiophene scaffold also influences the crystal packing and intermolecular interactions, which are crucial for the performance of electronic devices. mdpi.com

Role as Advanced Building Blocks in Complex Organic Synthesis

Benzothiophene derivatives are valuable building blocks in organic synthesis due to their inherent reactivity and the ability to introduce a wide range of functional groups. researchgate.netnumberanalytics.comdntb.gov.ua They serve as starting materials for the construction of more complex molecules with applications in pharmaceuticals and materials science. numberanalytics.comdntb.gov.ua

Several synthetic methods have been developed to create functionalized benzothiophenes. For example, palladium-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols provides convenient routes to various benzothiophene derivatives. researchgate.netacs.org These reactions allow for the selective formation of products like (E)-2-(1-alkenyl)benzothiophenes and 2-alkoxymethylbenzothiophenes in good yields. researchgate.netacs.org

The benzothiophene ring system can also be constructed from acyclic precursors through various metal-catalyzed heterocyclization reactions. researchgate.net These methods are valuable for preparing a variety of important heterocycles. researchgate.net Furthermore, the development of aminocatalytic strategies has enabled the enantioselective synthesis of chiral benzothiophene derivatives, which are important for creating stereochemically defined products. researchgate.net The ability to control the position of functional groups on the benzothiophene core is a significant advantage in designing molecules with specific properties. researchgate.net

Applications in Catalysis Research as Ligands or Precatalysts

The benzothiophene moiety can act as a ligand in transition metal complexes, influencing the catalytic activity and stability of the metal center. researchgate.net The electron-rich sulfur atom and the aromaticity of the benzothiophene core are well-suited for coordinating with metals. researchgate.net

Benzothiophene-based ligands containing quinoline (B57606) or pyridine (B92270) moieties have been synthesized and used to form platinum(II) complexes. bard.eduresearchgate.net These complexes have been studied for their photophysical properties and their potential in chelate-assisted C-H activation reactions. researchgate.net The reaction of certain benzothiophene precursors with palladium or ruthenium compounds can also produce tridentate non-symmetrical ligands incorporating the benzothiophene fragment. rsc.org

Furthermore, research is ongoing to develop silver(I)-catalyzed reactions for the synthesis of functionalized benzothiophene derivatives. societechimiquedefrance.fr One approach involves the cycloisomerization of alkynylthioanisoles to produce C3-functionalized benzothiophenes. societechimiquedefrance.fr These catalytic methods aim to provide efficient and one-pot syntheses of these important heterocyclic compounds. societechimiquedefrance.fr

Research into Agrochemical Candidates Based on Benzothiophene Scaffolds

The benzothiophene scaffold is of significant interest in agrochemical research due to its presence in various biologically active compounds. researchgate.net These heterocyclic systems are known for their stability and unique properties, which can be harnessed to develop new pesticides and herbicides. researchgate.net

Research has shown that the introduction of benzothiophene and other related structures into agrochemical scaffolds can lead to compounds with good antiviral activity. nih.govresearchgate.net The structural diversity of benzothiophene allows for modifications that can enhance biological efficacy and spectrum. acs.org While the primary focus of many studies has been on medicinal applications, the principles of structure-activity relationships are transferable to the design of new agrochemicals. researchgate.net The stability and versatility of the benzothiophene core make it a promising platform for the discovery of novel crop protection agents. researchgate.netnih.gov

Development of Chemical Probes for Biological Systems Research

While specific research focusing exclusively on derivatives of 1-Benzothiophen-6-yl ethyl ether as chemical probes is not widely documented, the foundational benzo[b]thiophene scaffold is a highly privileged and versatile structure in the field of chemical biology. researchgate.netresearchgate.netnih.gov The inherent characteristics of the benzo[b]thiophene core—such as its electron-rich sulfur atom, structural planarity, and favorable pharmacokinetic properties like high solubility and bioavailability—make it an ideal platform for the rational design of sophisticated tools for biological research. researchgate.netresearchgate.net These tools, known as chemical probes, are small molecules designed to interact with specific biological targets like proteins or to sense changes in the cellular microenvironment, thereby enabling researchers to study and visualize complex biological processes in real-time. nih.govnih.gov

The development of probes from the broader benzothiophene class provides a strong indication of the potential applications for derivatives of this compound. The 6-ethoxy group on this specific parent compound could serve as a key modulator of properties such as lipophilicity, solubility, and electronic distribution, which are critical for probe performance. Research into other benzothiophene derivatives has led to the creation of innovative probes for enzyme activity analysis, cellular imaging, and the detection of biologically relevant analytes. nih.govresearchgate.netuni-konstanz.de

Detailed Research Findings

The structural versatility of the benzo[b]thiophene framework has been exploited to create a variety of chemical probes, particularly fluorescent probes, which report on their target or environment by emitting light. rsc.org These probes are engineered with a "turn-on" or ratiometric response, where a change in fluorescence intensity or color occurs upon interaction with the target analyte or in response to a specific environmental condition.

Key research findings in the development of benzothiophene-based probes include:

Dual-Function Environmental Probes: Researchers have designed dual-functional fluorescent probes capable of detecting multiple analytes or conditions simultaneously. For instance, a probe named TPABT was developed for the independent detection of cellular polarity and cyanide (CN⁻). nih.gov As a polarity sensor, it exhibits a 71-fold increase in fluorescence intensity when moving from a polar solvent (water) to a non-polar one, allowing it to differentiate between cancer cells and normal cells based on their distinct intracellular environments. nih.gov Concurrently, it acts as a "turn-on" sensor for cyanide, with a low detection limit of 22 nM, making it practical for use in both living cells and real water samples. nih.gov

Probes for Enzyme Activity: The benzothiophene moiety has been incorporated into nucleotide analogues to probe the activity of enzymes involved in DNA synthesis. A notable example is a benzothiophene-modified 2'-deoxyuridine (B118206) triphosphate (BTdUTP ), which serves as a substrate for DNA polymerases. uni-konstanz.de By monitoring the incorporation of this fluorescent nucleotide into a growing DNA strand, researchers can study the enzyme's mechanism and efficiency in real-time. uni-konstanz.de

Mitochondrial Viscosity Sensors: The viscosity of the mitochondrial matrix is a critical parameter linked to cellular health and disease. A benzothiophene-quinoline-based fluorescent chemosensor, BQL , was specifically designed to target mitochondria and report on local viscosity changes. jlu.edu.cn This probe operates on the Twisted Intramolecular Charge Transfer (TICT) principle, where its fluorescence is restricted, and thus enhanced, in more viscous environments. This tool allows for the direct imaging and monitoring of viscosity fluctuations within the mitochondria of living cells, which can be indicative of cellular stress or dysfunction. jlu.edu.cnresearchgate.net

Chemosensors for Small Molecules: Benzothiophene-based chalcones have been synthesized to act as chemosensors for toxic chemicals. One such semi-bis-chalcone derivative demonstrated high sensitivity and selectivity for hydrazine (B178648). rsc.org Upon reaction with hydrazine, the probe's fluorescence is quenched, allowing for quantitative detection. This highlights the potential for developing benzothiophene derivatives as tools for environmental monitoring and toxicology research. rsc.org

The following table summarizes the research findings for several representative benzothiophene-based chemical probes.

Probe Name/Derivative TypeProbe TypeBiological Target / AnalyteKey Research Finding
TPABT Dual-functional fluorescent probeCellular Polarity & Cyanide (CN⁻)Differentiates cancer cells from normal cells based on polarity and detects CN⁻ with a 22 nM limit in separate fluorescent channels. nih.gov
BTdUTP Fluorescent nucleotide analogueDNA PolymerasesActs as a substrate for DNA polymerases, enabling real-time monitoring of enzyme activity and DNA synthesis. uni-konstanz.de
BQL Fluorescent chemosensorMitochondrial ViscosityTargets mitochondria and exhibits enhanced fluorescence in viscous environments, allowing for imaging of viscosity changes in live cells. jlu.edu.cn
Benzothiophene Semi-bis-chalcone Fluorescent chemosensorHydrazine (N₂H₄)Shows high selectivity and sensitivity for hydrazine through fluorescence quenching, applicable to real sample analysis. rsc.org

These examples underscore the adaptability of the benzothiophene scaffold for creating highly specific and sensitive chemical probes. The functionalization of the core structure, such as with an ethoxy group in this compound, offers a pathway to fine-tune the photophysical and biological properties of next-generation probes for advanced biological systems research.

Environmental Fate and Degradation Research of 1 Benzothiophen 6 Yl Ethyl Ether Academic Focus

Photodegradation Pathways and By-product Identification under Simulated Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of organic molecules in the environment, particularly in the atmosphere and surface waters. The benzothiophene (B83047) moiety in 1-Benzothiophen-6-yl ethyl ether is expected to be the principal chromophore, absorbing ultraviolet (UV) radiation from sunlight.

While direct photolysis studies on this compound are not documented, research on other benzothiophene derivatives provides insights into potential photodegradation pathways. For instance, photolysis of some 3-iodo-2-arylbenzothiophenes has been shown to result in cyclization, forming benzothieno[3,2-b] nih.govbenzothiophene derivatives acs.org. This suggests that intramolecular rearrangements and cyclizations are possible photochemical fates for substituted benzothiophenes.

Furthermore, the photodegradation of arylpropanoic acid derivatives, which share some structural similarities with the potential degradation products of the subject compound, is known to proceed via decarboxylation from excited singlet or triplet states acs.org. This can lead to the formation of radical species and subsequent reactions with molecular oxygen to generate reactive oxygen species acs.org. While this compound does not possess a carboxylic acid group, photo-induced cleavage of the ethyl ether bond could potentially lead to radical intermediates.

The presence of other substances in the environment, such as humic acids and nitrate, can also influence photodegradation rates through photosensitization or the generation of reactive species like hydroxyl radicals. The photodegradation of many organic contaminants is accelerated in the presence of these substances.

Table 1: Potential Photodegradation Products of Benzothiophene Derivatives (Analogous Compounds)

Precursor CompoundMajor Photodegradation ProductsReference
3-Iodo-2-phenylbenzothiophene nih.govBenzothieno[3,2-b] nih.govbenzothiophene acs.org
Benoxaprofen (arylpropanoic acid)Decarboxylated species, peroxide radicals acs.org

This table presents photodegradation products of compounds structurally related to this compound to infer potential transformation pathways.

Biodegradation Studies in Model Environmental Systems

Biodegradation is a critical process that determines the persistence of organic compounds in soil and water. The biodegradability of this compound would depend on the ability of microorganisms to enzymatically attack either the benzothiophene ring system or the ethyl ether side chain.

Studies on the biodegradation of benzothiophene and its alkylated derivatives have shown that these compounds can be recalcitrant, but are susceptible to microbial degradation under certain conditions researchgate.net. Often, the biodegradation of benzothiophene occurs via cometabolism, where the microorganisms utilize another primary substrate for growth while fortuitously degrading the benzothiophene oup.comdtu.dk. For example, Pseudomonas aeruginosa has been shown to degrade benzothiophene in the presence of yeast extract nih.gov.

The typical aerobic biodegradation pathway for benzothiophene involves oxidation of the thiophene (B33073) ring, leading to the formation of benzothiophene-sulfoxide and subsequently benzothiophene-sulfone researchgate.net. Further degradation can proceed through hydroxylation of the benzene (B151609) ring, followed by ring cleavage nih.gov. For instance, isopropylbenzene-degrading bacteria can transform benzothiophene into cis-4,5-dihydroxy-4,5-dihydrobenzothiophene nih.gov. Anaerobic degradation of benzothiophene has also been observed, leading to the formation of carboxybenzothiophene isomers nih.gov.

The ethyl ether linkage in aryl ethyl ethers can also be a target for microbial degradation. The cleavage of the ether bond is a known metabolic process, often initiated by monooxygenase or dioxygenase enzymes, which would lead to the formation of 6-hydroxybenzothiophene and ethanol.

Table 2: Documented Biodegradation Metabolites of Benzothiophene (Analogous Compound)

Microorganism/SystemPrimary Substrate (if any)Key MetabolitesReference
Sphingomonas sp. XLDN2-5Carbazole (B46965)Benzothiophene-sulfoxide, Benzothiophene-sulfone researchgate.net
Pseudomonas putida RE204Isopropylbenzenecis-4,5-dihydroxy-4,5-dihydrobenzothiophene, 2'-mercaptomandelaldehyde nih.gov
Sulfate-reducing enrichment cultureNot specifiedCarboxybenzothiophene isomers, Dihydrocarboxybenzothiophene nih.gov
Groundwater microorganismsBenzene, TolueneNot specified (complete transformation) oup.com

This table summarizes known biodegradation products of benzothiophene, the core structure of this compound, to suggest potential metabolic pathways.

Chemical Stability and Transformation in Various Environmental Matrices

The chemical stability of this compound in different environmental matrices (e.g., water, soil, sediment) will influence its transport and bioavailability. The primary factors governing its abiotic degradation, other than photolysis, are hydrolysis and oxidation.

Aryl ether bonds are generally considered chemically stable and are resistant to hydrolysis under typical environmental pH conditions (pH 5-9) rsc.orgresearchgate.net. Therefore, the ethyl ether linkage in this compound is expected to be persistent in most natural waters. Significant hydrolysis would likely only occur under extreme pH conditions not typically found in the environment.

The benzothiophene ring is also relatively stable. However, it can be susceptible to oxidation by strong oxidizing agents. In the environment, reactions with hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters are likely to be a significant transformation pathway. These reactions can lead to the formation of hydroxylated derivatives and potentially ring-opened products. Abiotic oxidation of methylbenzothiophenes to carboxybenzothiophenes has been reported when exposed to oxygen and light nih.gov.

In anoxic environments, such as deep groundwater or sediments, reductive processes may become more important. However, specific data on the abiotic reduction of benzothiophenes under environmental conditions are scarce.

Table 3: General Chemical Stability of Structural Moieties in this compound

Structural MoietyEnvironmental MatrixGeneral Stability/ReactivityPotential Transformation Products
Aryl Ethyl Ether LinkageWater (pH 5-9)Stable to hydrolysisUnlikely under normal conditions
Benzothiophene RingAtmosphere/Sunlit WaterSusceptible to oxidation by •OHHydroxylated benzothiophenes, Ring-opened products
Benzothiophene RingAnoxic EnvironmentsGenerally stable, potential for slow reductionLimited data available

This table provides a qualitative assessment of the chemical stability of the key functional groups within this compound based on general chemical principles and data from related compounds.

Future Research Directions and Unresolved Challenges for 1 Benzothiophen 6 Yl Ethyl Ether

Development of Highly Stereoselective and Atom-Economical Synthetic Methodologies

Current synthetic routes to substituted benzothiophenes often involve multi-step processes that may lack efficiency or employ harsh conditions. amazonaws.comresearchgate.net For 1-Benzothiophen-6-yl ethyl ether, the primary challenge lies in developing synthetic protocols that are both highly selective and adhere to the principles of green chemistry, particularly atom economy.

Future research should focus on:

Direct C-H Etherification: Investigating transition-metal-catalyzed or photocatalytic methods for the direct C-H etherification of a benzothiophene (B83047) precursor. This would circumvent the need for pre-functionalized substrates, such as 6-hydroxybenzothiophene, thereby shortening the synthetic sequence and reducing waste.

Atom-Economical Alkylation: The classical Williamson ether synthesis, while common, is not inherently atom-economical. Research into alternative, more efficient etherification methods is needed. science.gov For instance, developing catalytic systems that enable the use of diethyl carbonate or other green alkylating agents for the etherification of 6-hydroxybenzothiophene would represent a significant advancement.

Stereoselective Synthesis: While the core of this compound is achiral, the introduction of chiral centers elsewhere in the molecule could be crucial for applications in asymmetric catalysis or as chiral ligands. Future work should explore diastereoselective and enantioselective synthetic strategies for substituted derivatives, potentially using chiral catalysts or auxiliaries. hw.ac.uk

A key challenge will be to achieve high regioselectivity, targeting the C6 position of the benzothiophene ring, which can be less reactive than the C2 or C3 positions. hw.ac.uk

In-depth Understanding of Excited State Dynamics and Photophysical Processes

The photophysical properties of benzothiophene derivatives are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and photoswitches. nih.gov The introduction of an electron-donating ethoxy group at the 6-position is expected to significantly influence the electronic structure and, consequently, the excited-state behavior of the benzothiophene core. However, specific data for this compound is currently absent.

Unresolved questions include:

Fluorescence and Phosphorescence: Does this compound exhibit significant fluorescence or phosphorescence? What are its quantum yields and lifetimes in various solvents? Studies on related 6-substituted coumarins and triphenylenes show that alkoxy groups can enhance fluorescence, but this needs to be experimentally verified for the title compound. nih.gov

Excited State Deactivation Pathways: What are the dominant non-radiative decay pathways from the excited state? Understanding the mechanisms of internal conversion and intersystem crossing is crucial for designing molecules with high emission efficiencies. epfl.chscispace.com Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are needed to map these dynamics. researchgate.net

Solvatochromism: How do the absorption and emission spectra of the compound shift with solvent polarity? A detailed study of solvatochromic effects can provide insights into the change in dipole moment upon excitation, which is valuable for designing environmentally sensitive fluorescent probes. mdpi.com

A major challenge is the potential for complex excited-state dynamics, including the possibility of charge transfer states and conical intersections, which can be difficult to model and characterize experimentally. epfl.ch

Rational Design of Novel Functional Materials Incorporating the this compound Core

The benzothiophene scaffold is a key building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgmdpi.combeilstein-journals.org The 6-ethoxy substituent in this compound can be exploited to fine-tune the electronic properties and solid-state packing of larger π-conjugated systems.

Future research should be directed towards:

Oligomers and Polymers: Synthesizing and characterizing oligomers and polymers where this compound serves as a repeating unit. The ethoxy group could enhance solubility for solution processing while also influencing the frontier molecular orbital energy levels and, therefore, the charge transport properties.

Donor-Acceptor Architectures: Using this compound as an electron-donating building block in donor-acceptor (D-A) type molecules for OPV applications. The impact of the 6-ethoxy group on the HOMO level, bandgap, and morphology of D-A materials needs to be systematically investigated.

Luminescent Materials: Exploring the potential of derivatives of this compound as emitters in OLEDs. Research could focus on modifying the core structure to achieve emission in different regions of the visible spectrum and to improve quantum efficiency and device stability. nih.govmdpi.com

A significant challenge will be to control the solid-state morphology of materials based on this core, as intermolecular interactions and crystal packing are critical determinants of device performance. mdpi.com

Advanced Computational Methodologies for Predicting Complex Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of organic materials. bohrium.comnih.govresearchgate.net For this compound, these methods can provide crucial insights where experimental data is lacking and guide future synthetic efforts.

Key areas for computational investigation are:

Electronic Structure and Spectra: Calculating the frontier molecular orbital (HOMO/LUMO) energies, ionization potential, electron affinity, and absorption spectra. rsc.orgmdpi.com These calculations can predict the electronic bandgap and the color of potential dyes, and guide the design of materials for electronic applications.

Excited State Potential Energy Surfaces: Mapping the potential energy surfaces of the lowest singlet and triplet excited states to understand the mechanisms of fluorescence, phosphorescence, and non-radiative decay. nih.gov This can help elucidate the reasons for high or low emission quantum yields.

Reactivity and Reaction Mechanisms: Modeling the transition states and reaction pathways for the synthesis of this compound and its derivatives. nih.gov This can aid in optimizing reaction conditions and developing more efficient, atom-economical synthetic protocols.

The following table presents a hypothetical comparison of predicted electronic properties for 6-substituted benzothiophenes based on DFT calculations found for related systems, illustrating the type of data needed for this compound.

Table 1: Predicted Electronic Properties of 6-Substituted Benzothiophene Derivatives (Illustrative) This table is illustrative and based on trends observed in computational studies of related aromatic systems. Specific values for these compounds require dedicated calculations.

Substituent at 6-PositionPredicted HOMO (eV)Predicted LUMO (eV)Predicted Bandgap (eV)Anticipated Effect
-H (Benzothiophene)-6.10-1.204.90Reference compound. mdpi.com
-CH₃ (Methyl)-5.95-1.154.80Slightly electron-donating, raises HOMO. nih.gov
-OCH₂CH₃ (Ethyl Ether)-5.80-1.104.70Electron-donating, expected to raise HOMO and narrow the bandgap.
-CF₃ (Trifluoromethyl)-6.40-1.504.90Strongly electron-withdrawing, lowers both HOMO and LUMO.

A primary challenge is the accuracy of computational methods for predicting excited-state properties and reaction barriers, which often requires high-level, computationally expensive calculations to achieve quantitative agreement with experiments. nih.gov

Addressing Research Gaps in the Structure-Property Relationships of Benzothiophene-Thioether Hybrids

Key research gaps to address include:

Electronic Communication: Quantifying the extent of electronic communication between the ethoxy group and the benzothiophene π-system. How does this compare to substitution at other positions (e.g., C2, C3, C4, C5, or C7)? mdpi.comrsc.org

Conformational Effects: The ethyl group of the ether has rotational freedom. Investigating how the conformation of the ethyl group affects the solid-state packing and electronic properties of the molecule is crucial.

Comparison with other Thioethers: Systematically comparing the properties of this compound with its methyl, propyl, or other alkyl ether analogues, as well as with the corresponding 6-hydroxy and 6-alkylthio derivatives. This would clarify the specific role of the ethyl ether functionality.

The following table outlines key structure-property questions that need to be addressed for benzothiophene-ether hybrids.

Table 2: Unresolved Structure-Property Relationships

Structural FeatureProperty InfluencedUnresolved Question
Position of Ether Group (e.g., C6 vs. C2)Electronic Properties (HOMO/LUMO)How does the regiochemistry of ether substitution impact charge injection/transport capabilities? hw.ac.uk
Length of Alkyl Chain (Ethyl vs. Butyl)Solubility & Solid-State PackingWhat is the optimal chain length for balancing solution processability and efficient π-stacking?
Ether Oxygen vs. Thioether SulfurPhotophysical PropertiesHow does replacing the ether oxygen with a sulfur atom affect fluorescence quantum yield and excited-state lifetime?
Electron-donating vs. Electron-withdrawing groupsReactivity and StabilityHow do additional substituents on the ring modify the chemical stability and reactivity of the benzothiophene core? nih.govmdpi.com

Closing these knowledge gaps through a concerted effort in synthesis, characterization, and computational modeling will be paramount to elevating this compound from a chemical curiosity to a valuable component in the toolkit of materials scientists and chemists.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Benzothiophen-6-yl ethyl ether, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via the Williamson ether synthesis, where 6-hydroxy-1-benzothiophene reacts with ethyl bromide or ethyl iodide in the presence of a strong base (e.g., NaOH or K₂CO₃) under anhydrous conditions. Alternatively, acid-catalyzed condensation using sulfuric acid (similar to diethyl ether synthesis ) may be employed. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Purity validation requires GC-MS or HPLC analysis, with NMR (¹H/¹³C) confirming structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for CH₂O) and aromatic protons from the benzothiophene core (δ ~6.8–7.8 ppm). ¹³C NMR confirms ether linkage (C-O at δ ~60–70 ppm) .
  • IR : Stretching vibrations for C-O-C (~1100–1250 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
  • Mass Spectrometry : EI-MS detects molecular ion peaks (e.g., M⁺ at m/z 192) and fragmentation patterns (e.g., loss of ethyl group) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is likely soluble in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, THF) based on structural analogs like diethyl ether . Solubility testing via gravimetric analysis or UV-Vis spectroscopy in solvents like acetonitrile or DMSO is recommended. Partition coefficients (logP) can be predicted using computational tools (e.g., ChemAxon) to guide solvent selection .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to minimize peroxide formation, a common issue with ethers . Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Regularly test for peroxides using KI-starch paper or commercial test kits .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450 enzymes). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or divergent synthetic conditions. Implement orthogonal analytical methods (e.g., LC-MS alongside NMR) to verify compound identity. Reproduce reactions under controlled conditions (e.g., glovebox for moisture-sensitive steps) and use DOE (design of experiments) to isolate variables (e.g., temperature, catalyst loading) .

Q. How can computational chemistry predict the stability and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies (BDEs) for stability assessment .
  • MD Simulations : Simulate solvation dynamics in explicit solvent models (e.g., water, DMSO) to study aggregation behavior .

Q. What crystallographic techniques confirm the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å). Refine data with SHELXL , reporting R1/wR2 values (<5%). Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .

Methodological Considerations Table

AspectBasic Research ToolsAdvanced Research Tools
SynthesisWilliamson ether synthesis, column chromatographyFlow chemistry, microwave-assisted synthesis
CharacterizationNMR, IR, GC-MSSC-XRD, HR-MS (Q-TOF)
Stability AssessmentPeroxide test stripsAccelerated stability studies (ICH Q1A)
Bioactivity ScreeningDisk diffusion assaysHigh-throughput screening (HTS) robotics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.